3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro and methoxy group on the benzene ring, and a triazole-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Triazole Moiety: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
Final Coupling: The triazole-containing side chain is then coupled to the benzamide core under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure makes it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It could be used in the synthesis of more complex molecules or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The triazole ring and the fluoro and methoxy substituents may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzoic acid: Shares the benzene ring with fluoro and methoxy substituents.
1-(1H-1,2,3-triazol-1-yl)butane-2-amine: Contains the triazole ring and a similar side chain.
Uniqueness
The combination of the benzamide core with the triazole-containing side chain and the specific substitution pattern (fluoro and methoxy groups) makes 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide unique. This unique structure may impart specific biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2/c1-10(2)13(9-20-7-6-17-19-20)18-15(21)11-4-5-14(22-3)12(16)8-11/h4-8,10,13H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUPIABHCAQAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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